molecular formula C9H21GeI B12540996 Triethyl(3-iodopropyl)germane CAS No. 827032-64-4

Triethyl(3-iodopropyl)germane

Cat. No.: B12540996
CAS No.: 827032-64-4
M. Wt: 328.80 g/mol
InChI Key: CADCHOZQQYLAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl(3-iodopropyl)germane is an organogermanium compound with the chemical formula C9H21GeI

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(3-iodopropyl)germane typically involves the reaction of triethylgermanium chloride with 3-iodopropyl magnesium bromide in a Grignard reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

(C2H5)3GeCl+BrMg(CH2)3I(C2H5)3Ge(CH2)3I+MgBrCl\text{(C}_2\text{H}_5)_3\text{GeCl} + \text{BrMg(CH}_2)_3\text{I} \rightarrow \text{(C}_2\text{H}_5)_3\text{Ge(CH}_2)_3\text{I} + \text{MgBrCl} (C2​H5​)3​GeCl+BrMg(CH2​)3​I→(C2​H5​)3​Ge(CH2​)3​I+MgBrCl

Industrial Production Methods

the general principles of organogermanium compound synthesis, such as the use of Grignard reagents and the need for anhydrous conditions, are likely to be applicable .

Chemical Reactions Analysis

Types of Reactions

Triethyl(3-iodopropyl)germane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The germanium center can be oxidized to form germanium dioxide derivatives.

    Reduction Reactions: The compound can be reduced to form germane derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

    Substitution: Products include azido, cyano, and thiol derivatives of this compound.

    Oxidation: Products include germanium dioxide derivatives.

    Reduction: Products include germane derivatives

Scientific Research Applications

Triethyl(3-iodopropyl)germane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Triethyl(3-iodopropyl)germane involves its ability to participate in various chemical reactions due to the presence of the reactive iodine atom and the germanium center.

Comparison with Similar Compounds

Similar Compounds

  • Triethylgermane
  • Triethyl(3-chloropropyl)germane
  • Triethyl(3-bromopropyl)germane

Comparison

Triethyl(3-iodopropyl)germane is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its chloro and bromo analogs. This increased reactivity can be advantageous in synthetic applications where a higher reactivity is desired .

Properties

IUPAC Name

triethyl(3-iodopropyl)germane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21GeI/c1-4-10(5-2,6-3)8-7-9-11/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADCHOZQQYLAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ge](CC)(CC)CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21GeI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30837088
Record name Triethyl(3-iodopropyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30837088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827032-64-4
Record name Triethyl(3-iodopropyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30837088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.